molecular formula C27H21N3O6 B2781740 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-10-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Katalognummer B2781740
CAS-Nummer: 877657-10-8
Molekulargewicht: 483.48
InChI-Schlüssel: MTBJVPVLGPFWQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting their potential as novel anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with modifications in their structure have been developed to target specific enzymes or receptors associated with cancer, aiming to improve treatment efficacy and selectivity (Gangjee et al., 1995).

Antimicrobial and Anti-Inflammatory Applications

Novel heterocyclic compounds derived from similar chemical structures have been investigated for their antimicrobial and anti-inflammatory activities. Some derivatives demonstrated significant activity against a range of microbial strains, suggesting their utility in developing new antimicrobial agents (Soliman et al., 2009). Moreover, certain compounds have been identified as potent COX-1/COX-2 inhibitors, exhibiting analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Neuroinflammation Imaging

A subset of related compounds has been explored for their binding affinity to the translocator protein (18 kDa) (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues, for instance, displayed subnanomolar affinity for TSPO, indicating their potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, followed by amidation to form the final product.", "Starting Materials": [ "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid by reacting 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran with 2-aminopyrimidine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-ol with sodium hydroxide and then with carbon dioxide.", "Step 3: Condensation of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in N,N-dimethylformamide (DMF) to form the intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Amidation of the intermediate with methanol and hydrochloric acid to form the final product N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 5: Purification of the final product by recrystallization from a mixture of diethyl ether and ethyl acetate." ] }

CAS-Nummer

877657-10-8

Molekularformel

C27H21N3O6

Molekulargewicht

483.48

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)30-26(32)25-24(19-4-2-3-5-20(19)36-25)29(27(30)33)15-23(31)28-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)

InChI-Schlüssel

MTBJVPVLGPFWQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCCO6

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.